molecular formula C6H5I2NO B3066959 2,6-Diiodo-3-hydroxy-5-methylpyridine CAS No. 98139-03-8

2,6-Diiodo-3-hydroxy-5-methylpyridine

Cat. No.: B3066959
CAS No.: 98139-03-8
M. Wt: 360.92 g/mol
InChI Key: SYVWEKCXZWOTKY-UHFFFAOYSA-N
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Description

2,6-Diiodo-3-hydroxy-5-methylpyridine is an organic compound with the molecular formula C6H5I2NO It is a derivative of pyridine, characterized by the presence of two iodine atoms at the 2 and 6 positions, a hydroxyl group at the 3 position, and a methyl group at the 5 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Diiodo-3-hydroxy-5-methylpyridine typically involves the iodination of 3-hydroxy-5-methylpyridine. One common method is the reaction of 3-hydroxy-5-methylpyridine with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions. The reaction proceeds as follows:

  • Dissolve 3-hydroxy-5-methylpyridine in an appropriate solvent, such as acetic acid.
  • Add iodine and the oxidizing agent to the solution.
  • Stir the reaction mixture at room temperature or slightly elevated temperatures until the reaction is complete.
  • Isolate the product by filtration or extraction, followed by purification using recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2,6-Diiodo-3-hydroxy-5-methylpyridine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The compound can be reduced to remove the iodine atoms or modify the hydroxyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or thiols can be used under basic conditions.

    Oxidation: Reagents like potassium permanganate, chromium trioxide, or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be employed.

Major Products Formed

    Substitution: Products with different substituents replacing the iodine atoms.

    Oxidation: Products such as 2,6-diiodo-3-oxo-5-methylpyridine.

    Reduction: Products such as 3-hydroxy-5-methylpyridine or fully deiodinated derivatives.

Scientific Research Applications

2,6-Diiodo-3-hydroxy-5-methylpyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for iodinated radiopharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and materials, including dyes and pigments.

Mechanism of Action

The mechanism of action of 2,6-Diiodo-3-hydroxy-5-methylpyridine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of iodine atoms can enhance its ability to interact with biological molecules, potentially increasing its efficacy as a therapeutic agent.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Diiodo-3-hydroxy-4-methylpyridine
  • 2,6-Diiodo-3-hydroxy-5-ethylpyridine
  • 2,6-Diiodo-3-hydroxy-5-chloropyridine

Uniqueness

2,6-Diiodo-3-hydroxy-5-methylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of two iodine atoms and a hydroxyl group in specific positions makes it a valuable intermediate for various synthetic applications. Its methyl group at the 5 position also differentiates it from other similar compounds, potentially affecting its reactivity and biological activity.

Properties

IUPAC Name

2,6-diiodo-5-methylpyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5I2NO/c1-3-2-4(10)6(8)9-5(3)7/h2,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYVWEKCXZWOTKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1I)I)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5I2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80603634
Record name 2,6-Diiodo-5-methylpyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80603634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98139-03-8
Record name 2,6-Diiodo-5-methylpyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80603634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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